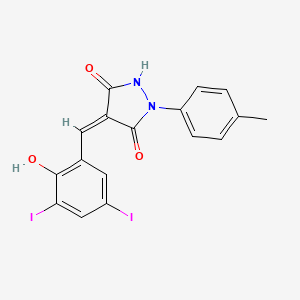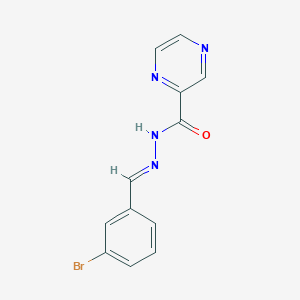![molecular formula C17H19BrN4O2S B3872977 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide](/img/structure/B3872977.png)
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
Descripción general
Descripción
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, and a pyrimidine moiety, making it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide typically involves multiple steps. The initial step often includes the bromination of a suitable aromatic precursor to introduce the bromine atom. This is followed by the introduction of the methoxy group through a methylation reaction. The pyrimidine moiety is then incorporated through a series of condensation reactions. The final step involves the formation of the imine linkage and the attachment of the sulfanylpropanamide group under controlled conditions .
Análisis De Reacciones Químicas
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Aplicaciones Científicas De Investigación
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide involves its interaction with specific molecular targets. The brominated aromatic ring and the pyrimidine moiety are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide can be compared with similar compounds such as:
5-bromo-2-methoxybenzaldehyde: Shares the brominated aromatic ring and methoxy group but lacks the pyrimidine moiety and sulfanylpropanamide group.
4,6-dimethyl-2-aminopyrimidine: Contains the pyrimidine moiety but lacks the brominated aromatic ring and methoxy group.
N-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: Similar in structure but with different functional groups and linkages.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2S/c1-10-7-11(2)21-17(20-10)25-12(3)16(23)22-19-9-13-8-14(18)5-6-15(13)24-4/h5-9,12H,1-4H3,(H,22,23)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMHVVUABOTDQS-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=C(C=CC(=C2)Br)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoate](/img/structure/B3872899.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B3872900.png)

![4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B3872910.png)
![N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE](/img/structure/B3872919.png)
![[4-(N-acetyl-4-methoxyanilino)-1,1-dioxothiolan-3-yl] acetate](/img/structure/B3872924.png)
![2-(4-chlorophenyl)-4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872931.png)
![N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B3872949.png)
![3-[4-Nitro-2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B3872952.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B3872982.png)
![5-methyl-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B3872987.png)
![3,4-dichloro-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3872988.png)
